Lipophilicity (XLogP) Head-to-Head: 1H-Naphth[2,3-d]imidazol-2-amine vs 2-Aminobenzimidazole
The target compound exhibits approximately 1.1 log units higher computed lipophilicity than its direct benzimidazole analog, 2-aminobenzimidazole (1H-benzimidazol-2-amine, CAS 934-32-7), as calculated by the PubChem XLogP3-AA algorithm [1]. This difference arises from the extended naphthalene π-surface replacing the single benzene ring while retaining an identical topological polar surface area (TPSA = 54.7 Ų for both compounds) [1][2]. The magnitude of this logP shift (ΔlogP ≈ +1.1) is substantial in medicinal chemistry terms, typically corresponding to a ~10-fold increase in membrane partitioning and altered pharmacokinetic distribution [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 2.0; TPSA = 54.7 Ų; MW = 183.21 g/mol |
| Comparator Or Baseline | 2-Aminobenzimidazole (CAS 934-32-7): XLogP = 0.90; TPSA = 54.70 Ų; MW = 133.15 g/mol |
| Quantified Difference | ΔXLogP = +1.1 (target more lipophilic); TPSA identical; MW increase = 50.06 g/mol |
| Conditions | PubChem XLogP3-AA algorithm (v2021.10.14); computed descriptors from 2D molecular topology |
Why This Matters
The ~10-fold higher predicted membrane partitioning of 1H-naphth[2,3-d]imidazol-2-amine versus 2-aminobenzimidazole directly impacts intracellular target access and CNS penetration potential, making it the preferred scaffold when enhanced lipophilicity is required without increasing polar surface area.
- [1] PubChem. 1H-Naphth[2,3-d]imidazol-2-amine (CID 149116): XLogP3-AA = 2.0; TPSA = 54.7 Ų. National Library of Medicine. View Source
- [2] PlantaEdb / PubChem. 2-Aminobenzimidazole (CAS 934-32-7): XLogP = 0.90; TPSA = 54.70 Ų; MW = 133.15 g/mol. View Source
- [3] PubChem. 1H-Benzimidazole (CAS 51-17-2): XLogP3 = 1.3. Illustrates baseline logP for benzimidazole core without 2-amino substituent. National Library of Medicine. View Source
